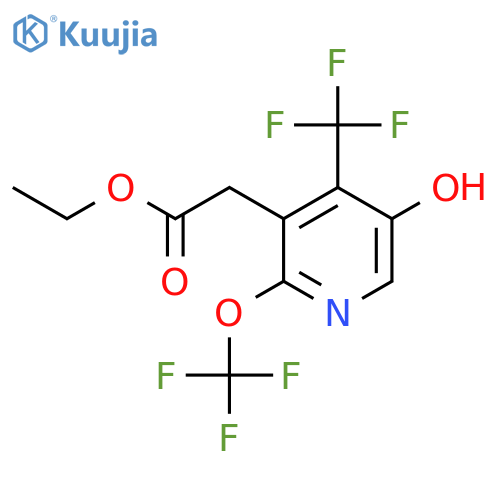

Cas no 1804796-59-5 (Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

1804796-59-5 structure

商品名:Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate

CAS番号:1804796-59-5

MF:C11H9F6NO4

メガワット:333.183884382248

CID:4834933

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C11H9F6NO4/c1-2-21-7(20)3-5-8(10(12,13)14)6(19)4-18-9(5)22-11(15,16)17/h4,19H,2-3H2,1H3

- InChIKey: NXLHZEXMCCYPAO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 386

- トポロジー分子極性表面積: 68.6

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092209-1g |

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |

1804796-59-5 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1804796-59-5 (Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 61549-49-3(9-Decenenitrile)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量